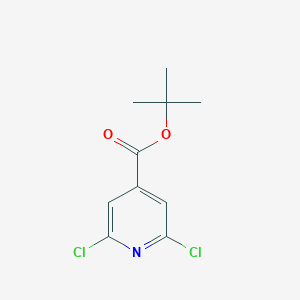

tert-Butyl 2,6-Dichloroisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRVIRHWKQKSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626704 | |

| Record name | tert-Butyl 2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75308-46-2 | |

| Record name | tert-Butyl 2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 2,6-dichloroisonicotinate synthesis protocols

An In-depth Technical Guide to the Synthesis of tert-Butyl 2,6-dichloroisonicotinate

Overview and Strategic Importance

This compound, also known as tert-butyl 2,6-dichloropyridine-4-carboxylate, is a pivotal intermediate in the synthesis of complex bioactive molecules.[1] Its structure, featuring a chlorinated pyridine ring and a sterically demanding tert-butyl ester, makes it a versatile building block for developing novel therapeutic agents and advanced agrochemicals, particularly herbicides and fungicides.[1]

The synthesis of this compound presents a classic challenge in organic chemistry: the esterification of a carboxylic acid with a sterically hindered tertiary alcohol. Direct acid-catalyzed esterification of 2,6-dichloroisonicotinic acid with tert-butanol is generally inefficient due to the rapid acid-catalyzed dehydration of tert-butanol to isobutylene, which competes with the desired esterification pathway.[2] Therefore, robust and specialized synthetic protocols are required to achieve high yields.

This guide provides a detailed examination of the primary synthetic pathways, offering field-proven protocols, mechanistic insights, and a comparative analysis to aid researchers and process chemists in selecting the optimal method for their specific application.

Synthesis of Key Precursor: 2,6-Dichloroisonicotinic Acid

The most common and efficient starting point for the synthesis of the target ester is 2,6-dichloroisonicotinic acid (CAS 5398-44-7). A well-established protocol for its preparation involves the chlorination of citrazinic acid.[3]

Mechanism and Rationale

This transformation uses phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent. The hydroxyl groups of citrazinic acid are converted into chlorophosphate esters, which are subsequently displaced by chloride ions. The reaction is typically conducted at elevated temperatures to drive the reaction to completion. The addition of a phase-transfer catalyst like tetraethylammonium chloride can facilitate the reaction.[3]

Experimental Protocol: From Citrazinic Acid

The following protocol is adapted from established literature procedures.[3]

Step-by-Step Methodology:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid and tetraethylammonium chloride in an excess of phosphorus oxychloride.

-

Heat the reaction mixture to 130°C and maintain for approximately 18 hours.

-

Increase the temperature to 145°C and hold for an additional 2 hours to ensure complete conversion.

-

Cool the reaction mixture to room temperature.

-

Under vigorous stirring, slowly and cautiously pour the cooled reaction mixture onto crushed ice to quench the excess phosphorus oxychloride.

-

Extract the resulting aqueous slurry with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a solid product.[3]

Reagent Summary

| Reagent | Molar Eq. | Function | CAS Number |

| Citrazinic Acid | 1.0 | Starting Material | 99-11-6 |

| Phosphorus Oxychloride | Excess | Chlorinating Agent/Solvent | 10025-87-3 |

| Tetraethylammonium Chloride | 1.0 | Catalyst | 56-34-8 |

Table 1: Reagents for 2,6-dichloroisonicotinic acid synthesis.

Reaction Visualization

Core Synthesis: Esterification Methodologies

With the precursor acid in hand, the critical esterification step can be performed. This section details three reliable methods, each with distinct advantages.

Method A: Carbodiimide-Mediated Esterification

This is a widely used and effective method for forming esters from sterically hindered alcohols. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) combined with the acyl-transfer catalyst 4-dimethylaminopyridine (DMAP) is crucial for success.[4]

Causality and Mechanism: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, for a hindered nucleophile like tert-butanol, direct attack on this intermediate is slow. DMAP intervenes by reacting with the O-acylisourea to form an N-acylpyridinium salt. This new intermediate is significantly more reactive and sterically accessible, allowing for efficient attack by tert-butanol to form the desired ester and releasing DMAP to continue the catalytic cycle. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Experimental Protocol:

-

Dissolve 2,6-dichloroisonicotinic acid (1.0 eq), tert-butyl alcohol (3.0 eq), and a catalytic amount of DMAP (0.08 eq) in dry dichloromethane (DCM) in a round-bottomed flask.[4]

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in dry DCM dropwise to the cooled mixture over 5-10 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate sequentially with 1 M KHSO₄ solution and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reagent Summary

| Reagent | Molar Eq. | Function | CAS Number |

| 2,6-Dichloroisonicotinic Acid | 1.0 | Substrate | 5398-44-7 |

| tert-Butyl Alcohol | 3.0 | Nucleophile | 75-65-0 |

| Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling Agent | 538-75-0 |

| 4-Dimethylaminopyridine (DMAP) | 0.08 | Catalyst | 1122-58-3 |

| Dichloromethane (DCM) | Solvent | Solvent | 75-09-2 |

Table 2: Reagents for DCC/DMAP-mediated esterification.

Reaction Visualization

Sources

tert-Butyl 2,6-dichloroisonicotinate CAS number 75308-46-2

An In-Depth Technical Guide to tert-Butyl 2,6-dichloroisonicotinate (CAS: 75308-46-2)

Abstract

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. Identified by CAS number 75308-46-2, this compound serves as a highly versatile intermediate, primarily due to its strategically positioned chloro-substituents which act as effective leaving groups for a variety of palladium-catalyzed cross-coupling reactions. The sterically hindering tert-butyl ester group provides stability and serves as a protecting group that can be readily removed under acidic conditions. This document details the compound's physicochemical properties, provides a robust synthesis protocol, explores its reactivity in key chemical transformations, and discusses its applications in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The insights herein are intended to equip researchers and development professionals with the foundational knowledge required to effectively utilize this scaffold in the synthesis of novel, high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. This compound is a white to light yellow crystalline solid, a characteristic that facilitates its handling and weighing in a laboratory setting.[1] Its stability under standard conditions and favorable solubility profile make it a practical intermediate for multi-step syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75308-46-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [1][5] |

| Molecular Weight | 248.10 g/mol | [1][6] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 80.0 - 84.0 °C | [1][7] |

| Boiling Point | 326 °C (Predicted) | [4][7] |

| Density | 1.278 g/cm³ (Predicted) | [4][7] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at room temperature, cool and dark place recommended (<15°C) | [7] |

Compound Structure

The structural features of this compound are central to its utility. The dichloro-substituted pyridine ring is highly electron-deficient, activating the C2 and C6 positions for nucleophilic aromatic substitution and, more importantly, for oxidative addition in palladium catalytic cycles.

Caption: Chemical structure of this compound.

Spectroscopic Data

Confirmation of the compound's identity and purity is typically achieved through standard analytical techniques. While detailed spectra are proprietary to suppliers, computed ¹³C NMR data is publicly available and serves as a useful reference.[5] Experimental validation would rely on:

-

¹H NMR: Expected signals would include a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two equivalent protons on the pyridine ring.

-

¹³C NMR: Key resonances would correspond to the carbons of the tert-butyl group, the ester carbonyl, and the distinct carbons of the dichloropyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, confirming the molecular weight and elemental composition.[5]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the direct esterification of its corresponding carboxylic acid. This pathway is favored for its high yield and operational simplicity.

Synthesis Workflow

The synthesis begins with the commercially available 2,6-dichloroisonicotinic acid. The choice of N,N-dimethylformamide di-tert-butyl acetal is strategic; it serves as both the source of the tert-butyl group and a powerful dehydrating agent, which drives the esterification equilibrium towards the product by consuming the water generated during the reaction. Heating the reaction mixture ensures a reasonable reaction rate.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be self-validating through clear steps and expected outcomes.[2]

Materials:

-

2,6-Dichloroisonicotinic acid (1.0 eq.)

-

Toluene (Anhydrous)

-

N,N-dimethylformamide di-tert-butyl acetal (6.0 eq.)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (Saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloroisonicotinic acid (e.g., 2 g, 10.4 mmol).

-

Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (50 mL) followed by N,N-dimethylformamide di-tert-butyl acetal (15 mL, 62.5 mmol). The nitrogen atmosphere is crucial to prevent the introduction of atmospheric moisture, which could hydrolyze the acetal reagent.

-

Reaction: Heat the mixture to 80°C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and then brine. The water wash removes residual DMF and other water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid is often of sufficient purity (~87% yield) for subsequent steps.[2] If necessary, further purification can be achieved by recrystallization or silica gel chromatography.

Chemical Reactivity and Key Transformations

The synthetic power of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization of the pyridine core. The tert-butyl ester is stable to these conditions but can be easily hydrolyzed post-coupling to reveal the carboxylic acid for further modification (e.g., amide coupling).

Diversification via Cross-Coupling Reactions

This building block is a premier substrate for creating diverse libraries of substituted pyridine derivatives, which are common motifs in pharmaceuticals.[1]

Caption: Diversification pathways for the core scaffold using cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in drug molecules.[8][9] This reaction allows for the coupling of a wide range of primary and secondary amines with the dichloropyridine core. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tuned depending on the steric and electronic properties of the amine coupling partner.[10][11]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

General Protocol - Buchwald-Hartwig Amination:

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

-

Reagents: Add this compound, the desired amine, and an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vial and heat the mixture (typically 80-110 °C) until the starting material is consumed (monitored by LC-MS or TLC).

-

Workup: Cool the reaction, dilute with a suitable solvent, filter through celite to remove palladium residues, and concentrate. The crude product is then purified by column chromatography.

Sonogashira and Suzuki Couplings

-

Sonogashira Coupling: This reaction introduces alkynyl groups onto the pyridine ring by coupling with terminal alkynes.[12][13] It typically employs a palladium catalyst and a copper(I) co-catalyst.[14] This transformation is invaluable for creating rigid scaffolds or providing a handle for further reactions like click chemistry.

-

Suzuki Coupling: This protocol is used to form C-C bonds by coupling with boronic acids or esters. It is one of the most robust and widely used cross-coupling methods due to the stability and commercial availability of a vast array of boronic acid reagents.

Applications in Research and Development

The functionalized pyridine derivatives synthesized from this compound are key components in various sectors.

-

Pharmaceutical Research: The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This intermediate is used in the synthesis of compounds targeting specific biological pathways, including enzyme inhibitors and receptor modulators.[1][15] Its derivatives have been explored in the development of novel therapeutics for a range of diseases.[16][17]

-

Agrochemicals: The reactivity of this compound makes it an ideal starting point for creating novel herbicides and fungicides.[1] The resulting molecules can be designed for improved potency, selectivity, and environmental profiles.[1] Its precursor, 2,6-dichloroisonicotinic acid, is a known inducer of systemic acquired resistance in plants.[18][19]

-

Material Science: The rigid, functionalizable aromatic core is useful in the design of advanced materials, contributing to properties like thermal stability and electronic conductivity.[1]

Safety and Handling

While some safety data sheets classify the compound as non-hazardous under Regulation (EC) No 1272/2008, others provide GHS hazard statements.[20] It is prudent to handle the compound with appropriate care.

-

GHS Hazard Statements (from related compounds/suppliers): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Keep away from heat and sources of ignition.[21]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][21]

Conclusion

This compound is a cornerstone building block for synthetic chemists. Its combination of a stable protecting group and two reactive coupling sites on an electron-deficient pyridine ring provides a reliable and versatile platform for molecular diversification. The straightforward synthesis and well-characterized reactivity in key cross-coupling reactions ensure its continued and widespread application in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials.

References

-

This compound. (n.d.). Chem-Impex. [Link]

-

CAS 75308-46-2: 2,6-Dichloroisonicotinic Acid t-butyl ester. (n.d.). Generon. [Link]

-

Tert-butyl 2,6-dichloronicotinate. (n.d.). PubChem. [Link]

- Preparation of isonicotinic acid esters. (1956).

-

This compound. (n.d.). SpectraBase. [Link]

-

This compound (1 x 10 g). (n.d.). Reagentia. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). eLife. [Link]

-

2,6-Dichloroisonicotinic acid. (n.d.). PubChem. [Link]

-

tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-[(S)-1-phenylethyl]imidazolidine-1-carboxylate. (n.d.). Chem-Impex. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. [Link]

-

Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. (n.d.). Organic Chemistry Portal. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]

-

Tert-Butyl hypochlorite. (n.d.). PubChem. [Link]

-

Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. (2000). ResearchGate. [Link]

-

¹H NMR (a) and ¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone... (n.d.). ResearchGate. [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2020). PubMed Central. [Link]

-

Complete accounts of integrated drug discovery and development. Volume 2: recent examples from the pharmaceutical industry. (n.d.). EBIN.PUB. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 75308-46-2 [chemicalbook.com]

- 3. This compound (1 x 10 g) | Reagentia [reagentia.eu]

- 4. echemi.com [echemi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Tert-butyl 2,6-dichloronicotinate | C10H11Cl2NO2 | CID 59830733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 75308-46-2 | CAS DataBase [m.chemicalbook.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemimpex.com [chemimpex.com]

- 16. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ebin.pub [ebin.pub]

- 18. 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7 [m.chemicalbook.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of tert-Butyl 2,6-dichloroisonicotinate

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of tert-Butyl 2,6-dichloroisonicotinate, a significant modulator of plant defense responses. Synthesizing current research, this document details the molecular interactions and signaling cascades initiated by this compound, with a primary focus on its role as a potent inducer of Systemic Acquired Resistance (SAR). We will explore its relationship with its active metabolite, 2,6-dichloroisonicotinic acid (INA), its primary biochemical target, and the subsequent signal transduction pathways that culminate in broad-spectrum disease resistance. This guide is intended for researchers, scientists, and drug development professionals in the fields of agrochemistry and plant biology, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation.

Introduction: A Synthetic Elicitor of Plant Immunity

This compound is a synthetic chemical compound recognized for its utility as a building block in the development of novel agrochemicals and pharmaceuticals.[1] Its core biological significance, however, lies in its ability to activate the plant's innate immune system. This activity is primarily attributed to its hydrolysis product, 2,6-dichloroisonicotinic acid (INA), a well-established functional analog of the endogenous plant defense hormone, salicylic acid (SA).[2][3]

The application of this compound, and by extension INA, triggers a state of heightened defense readiness in plants known as Systemic Acquired Resistance (SAR). SAR provides long-lasting, broad-spectrum protection against a variety of pathogens, including viruses, bacteria, and fungi.[4][5] This guide will dissect the mechanistic underpinnings of this process, from the initial molecular interactions to the resulting physiological changes in the plant.

The Pro-drug Hypothesis: From Ester to Active Acid

It is widely postulated that this compound functions as a pro-drug, with the tert-butyl ester group serving to enhance the compound's lipophilicity and facilitate its uptake into plant tissues. Following absorption, it is presumed that endogenous plant esterases cleave the ester bond, releasing the biologically active 2,6-dichloroisonicotinic acid (INA). While direct evidence for the specific enzymatic cleavage of this compound in planta is not extensively documented, the enzymatic hydrolysis of tert-butyl esters by plant and microbial enzymes is a known biochemical transformation.

Interestingly, some studies on other ester derivatives of INA have shown a reduction in SAR-inducing properties compared to the parent acid.[4] This suggests a complex relationship between the chemical structure of the ester, its rate of hydrolysis, and the resulting biological activity. Further research is warranted to fully elucidate the metabolic fate of this compound within the plant and to optimize its structure for maximal efficacy.

Core Mechanism of Action: The Salicylic Acid-Analogous Pathway

The primary mechanism of action of INA, the active form of this compound, closely mirrors that of salicylic acid. This pathway can be broadly divided into a series of key events: the inhibition of a primary enzymatic target, the subsequent generation of secondary messengers, and the activation of a downstream signaling cascade culminating in the expression of defense-related genes.

Primary Target: Inhibition of Catalase and the Rise of Reactive Oxygen Species

A crucial and well-documented direct target of both salicylic acid and INA is the enzyme catalase.[2] Catalase is a vital antioxidant enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), into water and oxygen.

By binding to and inhibiting catalase, INA leads to an accumulation of intracellular H₂O₂.[2] This increase in ROS is not merely a toxic byproduct but a critical secondary messenger in the plant defense signaling cascade. The dose-response curves for catalase inhibition by INA and SA are remarkably similar, and the ability of various INA and SA analogs to inhibit catalase directly correlates with their efficacy in inducing defense responses.[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption: "Initial molecular events following application of this compound."

Signal Transduction: The Central Role of NPR1

The accumulation of ROS, along with other signaling molecules, triggers a complex downstream signal transduction pathway. At the heart of this pathway lies the regulatory protein NONEXPRESSOR OF PR GENES 1 (NPR1).[1][6] NPR1 is a master regulator of SAR and is essential for the SA-mediated induction of a large suite of defense genes.[6][7][8]

In its inactive state, NPR1 exists as an oligomer in the cytoplasm. The redox changes initiated by ROS accumulation lead to the monomerization of NPR1 and its translocation into the nucleus.[6] Once in the nucleus, NPR1 interacts with various transcription factors, most notably members of the TGA family of bZIP transcription factors.[1] This interaction is crucial for activating the expression of Pathogenesis-Related (PR) genes, such as PR-1, which encode proteins with antimicrobial properties that contribute to the establishment of SAR.[1][8][9]

It is noteworthy that INA can induce SAR and PR gene expression even in transgenic plants that are unable to accumulate salicylic acid, indicating that INA acts downstream of SA biosynthesis in the signaling pathway.[3]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption: "Simplified signaling pathway of INA-induced Systemic Acquired Resistance."

The Question of an NPR1-Independent Pathway

While the NPR1-dependent pathway is considered the primary route for INA-induced SAR, some evidence suggests the possibility of NPR1-independent mechanisms. The regulation of SAR is complex, involving a network of both positive and negative regulators.[1] It is conceivable that under certain conditions or in specific plant-pathogen interactions, INA may engage alternative signaling components. However, the current body of research strongly supports the central and indispensable role of NPR1 in mediating the effects of INA and other SA analogs.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound and its active form, INA, this section provides detailed, step-by-step methodologies for key experiments.

Protocol for Catalase Activity Assay in Plant Extracts

This protocol allows for the quantification of catalase activity and its inhibition by INA.

Materials:

-

Plant tissue (e.g., Arabidopsis or tobacco leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.8), 0.1 mM EDTA, 0.2% Triton X-100, 1 mM PMSF, 2 mM DTT

-

Assay Buffer: 50 mM Sodium Phosphate buffer (pH 7.0)

-

3% Hydrogen Peroxide (H₂O₂) solution

-

Spectrophotometer capable of reading at 240 nm

-

Microcentrifuge and tubes

Procedure:

-

Protein Extraction:

-

Harvest 0.5 g of plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Suspend the powder in 1.5 mL of ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 14,000 rpm for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the protein extract, and keep it on ice.

-

-

Catalase Activity Assay:

-

Prepare the assay mixture in a quartz cuvette by adding:

-

1.5 mL of 50 mM Sodium Phosphate buffer (pH 7.0)

-

A specific volume of the protein extract (e.g., 50-100 µL, to be optimized)

-

For inhibition studies, pre-incubate the extract with varying concentrations of INA for a defined period before starting the reaction.

-

-

To initiate the reaction, add 1.0 mL of 3% H₂O₂ solution and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 240 nm for 3 minutes at 10-second intervals. The decrease in absorbance corresponds to the consumption of H₂O₂.

-

Calculate the catalase activity based on the initial rate of H₂O₂ disappearance using the extinction coefficient of H₂O₂ (39.4 M⁻¹ cm⁻¹ at 240 nm).

-

Protocol for Quantitative Real-Time PCR (qRT-PCR) of PR-1 Gene Expression

This protocol details the measurement of PR-1 gene expression levels as a marker for SAR activation.

Materials:

-

Plant tissue treated with this compound or a control solution

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

qRT-PCR instrument

-

Gene-specific primers for PR-1 and a reference gene (e.g., Actin or Ubiquitin)

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue at desired time points after treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mix in a total volume of 20 µL containing:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

1 µL of cDNA template (diluted)

-

1 µL each of forward and reverse primers (10 µM stock) for PR-1 or the reference gene

-

7 µL of nuclease-free water

-

-

Perform the qPCR reaction using a standard thermal cycling profile:

-

Initial denaturation at 95°C for 10 minutes.

-

40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Analyze the data using the ΔΔCt method to determine the relative fold change in PR-1 gene expression, normalized to the reference gene.[10]

-

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

} caption: "Workflow for qRT-PCR analysis of PR-1 gene expression."

Quantitative Data Summary

The following table summarizes the reported biological activities of 2,6-dichloroisonicotinic acid (INA) and its derivatives from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental systems and conditions.

| Compound/Derivative | Assay | Organism | Result | Reference |

| 2,6-dichloroisonicotinic acid (INA) | SAR Induction vs. TMV | Nicotiana tabacum | 82% reduction in necrotic spots | [11] |

| Amide derivatives of INA | SAR Induction vs. TMV | Nicotiana tabacum | Up to 92% reduction in necrotic spots | [4][5] |

| Monoester derivatives of INA | SAR Induction vs. TMV | Nicotiana tabacum | Reduced SAR-inducing properties compared to INA | [4] |

| Diester derivatives of INA | SAR Induction vs. TMV | Nicotiana tabacum | Up to 97% reduction in necrotic spots | [11] |

Conclusion and Future Directions

The mechanism of action of this compound is intrinsically linked to its active form, 2,6-dichloroisonicotinic acid (INA), a potent inducer of Systemic Acquired Resistance in plants. The core mechanism involves the inhibition of catalase, leading to an accumulation of reactive oxygen species that act as secondary messengers to activate the NPR1-dependent signaling pathway. This culminates in the expression of pathogenesis-related genes and the establishment of a broad-spectrum, long-lasting state of disease resistance.

While the primary signaling pathway is well-characterized, several areas warrant further investigation. A definitive elucidation of the metabolic fate of this compound within plant cells is needed to confirm the pro-drug hypothesis and to understand the kinetics of active ingredient release. Furthermore, a more detailed exploration of the structure-activity relationship of various INA esters could lead to the design of more effective and targeted SAR inducers. Finally, continued research into the potential for NPR1-independent signaling pathways will provide a more complete picture of the complex regulatory network governing plant immunity.

The insights provided in this guide offer a solid foundation for researchers and professionals working to develop the next generation of sustainable and effective crop protection strategies.

References

-

Regulation of systemic acquired resistance by NPR1 and its partners. PubMed. [Link]

-

Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids. Wiley Online Library. [Link]

-

Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. ResearchGate. [Link]

-

NPR1, a key immune regulator for plant survival under biotic and abiotic stresses. PMC. [Link]

-

Salicylic acid-induced transcriptional reprogramming by the HAC–NPR1–TGA histone acetyltransferase complex in Arabidopsis. Oxford Academic. [Link]

-

NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8. The Plant Cell. [Link]

-

In Vivo Screening of Rhizobacteria Against Phytophthora capsici and Bacillus subtilis Induced Defense Gene Expression in Chili Pepper (Capsicum annuum L.). MDPI. [Link]

-

Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana. Frontiers in Plant Science. [Link]

-

Quantitative analysis of PR1 gene expression. ResearchGate. [Link]

-

Expression profiling of pathogenesis-related Protein-1 (PR-1) genes from Solanum tuberosum reveals its critical role in phytophthora infestans infection. Microbial Pathogenesis. [Link]

-

Characteristic expression of twelve rice PR1 family genes in response to pathogen infection, wounding, and defense-related signal compounds. Genes & Genetic Systems. [Link]

-

Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases. ResearchGate. [Link]

-

Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. PMC. [Link]

-

2,6-Dichloroisonicotinic Acid-Induced Resistance to Pathogens Without the Accumulation of Salicylic Acid. American Phytopathological Society. [Link]

Sources

- 1. Regulation of systemic acquired resistance by NPR1 and its partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MPMI Journal 1995 | 2,6-Dichloroisonicotinic Acid-Induced Resistance to Pathogens Without the Accumulation of Salicylic Acid [apsnet.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of tert-Butyl 2,6-Dichloroisonicotinate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of tert-butyl 2,6-dichloroisonicotinate, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and a detailed experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems for applications in organic synthesis, process development, purification, and formulation.[1]

Introduction to this compound

This compound is a versatile building block in organic synthesis, valued for its role in creating complex molecules with precision.[1] Its structure, featuring a chlorinated pyridine ring, provides enhanced reactivity, making it an ideal precursor for novel therapeutic agents and crop protection products.[1] While noted for its stability and favorable handling characteristics, a deep understanding of its solubility is paramount for optimizing reaction conditions, crystallization, and formulation processes.[1]

Physicochemical Properties:

| Property | Value | Source |

| Synonyms | 2,6-Dichloroisonicotinic acid tert-butyl ester, tert-Butyl 2,6-dichloro-4-pyridinecarboxylate | [1][2] |

| CAS Number | 75308-46-2 | [1] |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 248.1 g/mol | [1] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 80 - 84 °C | [1] |

Theoretical Framework and Predictive Analysis of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a particular solvent. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular geometry.

The structure of this compound includes both nonpolar and polar features:

-

Nonpolar moieties: The tert-butyl group is a bulky, nonpolar alkyl group that will favor interactions with nonpolar solvents.

-

Polar moieties: The pyridine ring with its nitrogen atom and the two chlorine atoms, along with the ester functional group, introduce polarity to the molecule. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding as an acceptor.

Based on this structure, we can predict its relative solubility in a range of common organic solvents:

-

High Solubility Predicted: In chlorinated solvents like dichloromethane and chloroform , due to similar polarities and the presence of chlorine atoms in both the solute and solvent. Also, in moderately polar aprotic solvents such as ethyl acetate and acetone , which can interact with the ester group.

-

Moderate Solubility Predicted: In polar aprotic solvents like acetonitrile and tetrahydrofuran (THF) . While these solvents are polar, the bulky nonpolar tert-butyl group might limit very high solubility.

-

Low to Moderate Solubility Predicted: In polar protic solvents like methanol and ethanol . The ability of the nitrogen atom to accept hydrogen bonds would suggest some solubility, but the overall nonpolar character contributed by the tert-butyl group and the chlorinated ring may prevent high solubility.

-

Low Solubility Predicted: In nonpolar solvents such as hexanes and toluene . While the tert-butyl group has an affinity for these solvents, the polar regions of the molecule will likely hinder significant dissolution.

It is crucial to note that these are predictions. Factors such as temperature, pressure, and the crystalline form of the solute can significantly influence solubility.[3] Therefore, experimental determination is essential for obtaining accurate solubility data.

Experimental Determination of Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., dichloromethane, ethyl acetate, methanol, hexanes)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is critical to ensure that a saturated solution is achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a suitable analytical method (e.g., HPLC or GC) to determine the concentration of the dissolved solute in the saturated solution.

-

-

Calculation of Solubility:

-

From the concentration determined in the previous step, calculate the solubility of this compound in the specific solvent at the given temperature. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

References

- Chem-Impex.

- Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Vangeerten, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17822.

- IUPAC. (n.d.).

- BenchChem. (n.d.). solubility of 3,5-Dichloropyridine in organic solvents.

- Tokyo Chemical Industry Co., Ltd. (2025, February 28).

- Fisher Scientific. (2015, March 19).

- Li, F., et al. (2024). 2,3-Dichloropyridine solubility in 14 pure solvents: Determination, correlation, Hansen solubility parameter, solvent effect and thermodynamic analysis. The Journal of Chemical Thermodynamics, 188, 107229.

- Fisher Scientific. (2025, December 18).

- Sigma-Aldrich. (2024, September 7).

- BenchChem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

- Reagentia. (n.d.).

- PubChem. (n.d.).

- Chem-Impex International. (n.d.).

- Reagentia. (n.d.).

- PubChem. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- Bradley, J.-C., et al. (2010). Organic Solvent Solubility Data Book.

- IUPAC. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 75308-46-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 4. tcichemicals.com [tcichemicals.com]

spectral data for tert-butyl 2,6-dichloroisonicotinate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of tert-butyl 2,6-dichloroisonicotinate

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the unambiguous characterization of molecular structures is not merely a procedural step but the bedrock of scientific integrity and innovation. Intermediates such as this compound, a versatile building block, demand rigorous analytical scrutiny to ensure the fidelity of subsequent synthetic transformations and the ultimate efficacy and safety of the final active ingredient.[1] This guide provides a comprehensive, field-proven analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this key compound. Our approach moves beyond simple data reporting, delving into the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret data with confidence and foresight.

Molecular Architecture and Its Spectroscopic Implications

The structure of this compound comprises a sterically hindered ester functional group appended to a highly electron-deficient pyridine ring. The two chlorine atoms at the 2 and 6 positions exert a profound electronic influence, which is a critical factor in interpreting the resulting spectra.

Figure 1: Labeled structure of this compound.

The key structural features to consider are:

-

Aromatic System: A pyridine ring, which is inherently π-deficient, is made even more so by two electronegative chlorine substituents. This will significantly deshield the ring protons and carbons.

-

Ester Group: The tert-butyl ester provides two distinct features: a carbonyl group (C=O) with a characteristic IR stretch and ¹³C NMR signal, and a bulky tert-butyl group which will produce a highly prominent singlet in the ¹H NMR spectrum.[2][3]

-

Symmetry: The molecule possesses a C₂ axis of symmetry bisecting the N1-C4 bond. This equivalence will simplify both the ¹H and ¹³C NMR spectra, reducing the number of unique signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide complementary and confirmatory data.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment begins with meticulous sample preparation and parameter selection.

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of chloroform-d is standard for non-reactive organic molecules of this type, offering excellent solubility and a well-defined residual solvent peak for referencing (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[4][5]

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion and sensitivity.[5]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Time: Set to ~3-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.

-

Number of Scans: 8 to 16 scans are usually enough for a sample of this concentration to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals, especially the downfield carbonyl carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum is remarkably simple, a direct consequence of the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | Singlet (s) | 2H | H-3, H-5 | These aromatic protons are equivalent due to symmetry. Their significant downfield shift is caused by the strong deshielding effects of the adjacent electronegative chlorine atoms and the electron-withdrawing nature of the pyridine nitrogen.[6] |

| ~1.60 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine protons of the three methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a sharp singlet. This signal's high integration value and characteristic upfield shift make it an unmistakable marker for a tert-butyl group.[3][7] |

Table 1: Proton NMR Data for this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a precise count of the non-equivalent carbon atoms, confirming the molecular framework.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C =O | The ester carbonyl carbon is the most deshielded carbon in the molecule due to its sp² hybridization and direct attachment to two oxygen atoms. Its chemical shift is typical for an ester carbonyl.[5] |

| ~151 | C -2, C -6 | These carbons are directly bonded to highly electronegative chlorine atoms, causing a strong downfield shift. They are equivalent by symmetry. |

| ~140 | C -4 | This carbon is deshielded by its position within the aromatic ring and its attachment to the electron-withdrawing ester group. |

| ~125 | C -3, C -5 | These protonated carbons are the most upfield of the aromatic signals but are still in the typical aromatic region. They are equivalent by symmetry. |

| ~83 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent ester oxygen.[5] |

| ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group appear in the typical upfield aliphatic region.[3] |

Table 2: Carbon-13 NMR Data for this compound.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.[9]

Experimental Protocol for FT-IR Data Acquisition

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for solid or oil samples as it requires minimal sample preparation. A small amount of the sample is placed directly on the ATR crystal.

-

Data Collection: A background spectrum of the clean ATR crystal is collected first. Then, the sample spectrum is recorded.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

IR Spectral Analysis

The IR spectrum is dominated by a few key absorptions that serve as a diagnostic fingerprint for the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2980 | Medium | C-H Stretch (aliphatic) | Corresponds to the stretching vibrations of the C-H bonds in the tert-butyl group.[10] |

| ~1735 | Strong | C=O Stretch (ester) | This is the most diagnostic peak in the spectrum. Its strong intensity and position are characteristic of an ester carbonyl.[11][12] The electron-withdrawing nature of the dichloropyridine ring slightly increases this frequency compared to a typical alkyl ester. |

| ~1550, ~1450 | Medium | C=C, C=N Stretch (aromatic) | These absorptions are characteristic of the pyridine ring system. |

| ~1250, ~1150 | Strong | C-O Stretch (ester) | These strong bands correspond to the stretching vibrations of the C-O single bonds of the ester group.[2] |

| ~700-800 | Medium | C-Cl Stretch | The carbon-chlorine stretching vibrations appear in the fingerprint region of the spectrum.[10] |

Table 3: Key Infrared Absorptions for this compound.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers invaluable structural clues through the analysis of its fragmentation patterns under energetic conditions.[13][14]

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, creating a molecular fingerprint.

-

Instrumentation: A sample is introduced into the ion source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

-

Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and detects their relative abundance.

Mass Spectrum Analysis

The analysis focuses on the molecular ion and the logical bond cleavages that form the observed fragment ions.

-

Molecular Ion (M⁺): The molecular weight of C₁₀H₁₁Cl₂NO₂ is approximately 248.1 g/mol .[15] Due to the two chlorine atoms, the molecular ion will exhibit a characteristic isotopic cluster. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks for the molecular ion:

-

M⁺ (m/z 247): Contains two ³⁵Cl atoms.

-

[M+2]⁺ (m/z 249): Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺ (m/z 251): Contains two ³⁷Cl atoms. The relative intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

-

-

Key Fragmentation Pathways: The fragmentation of tert-butyl esters is well-understood and highly predictable. The primary fragmentation involves the loss of a stable neutral molecule, isobutylene.[16][17]

Figure 2: Primary fragmentation pathways in EI-MS.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Rationale |

| 247, 249, 251 | [M]⁺˙ (Molecular Ion) | The parent ion, showing the characteristic 9:6:1 isotopic pattern for a dichloro compound. |

| 191, 193, 195 | [M - C₄H₈]⁺˙ | This fragment results from the characteristic McLafferty-type rearrangement of the tert-butyl ester, leading to the loss of neutral isobutylene (56 Da) and the formation of the protonated 2,6-dichloroisonicotinic acid.[18] This is often a very prominent peak. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation. This is a very stable tertiary carbocation and its formation via cleavage of the ester C-O bond results in a characteristic and often intense peak at m/z 57. |

Table 4: Major Fragment Ions in the Mass Spectrum of this compound.

Conclusion: A Unified Analytical Picture

The spectroscopic analysis of this compound provides a textbook example of synergistic data interpretation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the molecular symmetry. FT-IR spectroscopy provides rapid and definitive evidence of the critical ester functional group. Finally, mass spectrometry confirms the molecular weight, elemental composition (via isotopic pattern), and provides structural reinforcement through predictable fragmentation pathways. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the unequivocal data required for quality control, reaction monitoring, and the confident advancement of synthetic campaigns.

References

- ResearchGate. (2025).

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds.

- Macmillan Group, Princeton University. (n.d.).

- Ijres.org. (2022).

- Atmospheric Chemistry and Physics. (2014).

- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (2025).

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.

- BenchChem. (2025).

- MDPI. (2022).

- International Journal of Engineering Inventions. (n.d.).

- Whitman College. (n.d.). GCMS Section 6.

- University of Arizona. (n.d.). Mass Spectrometry - Examples.

- PubChem. (n.d.).

- Science Ready. (n.d.).

- Wikipedia. (n.d.).

- UCLA. (n.d.). Spectroscopy Tutorial: Esters.

- Chem-Impex. (n.d.).

- YouTube. (2020). EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether.

- SpringerLink. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.

- Royal Society of Chemistry. (n.d.).

- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

- Tokyo Chemical Industry. (n.d.).

- BLD Pharm. (n.d.). tert-Butyl 2-(4,6-dichloropyrimidin-2-yl)

- AHH Chemical. (n.d.).

- ResearchGate. (n.d.). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,.

- ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....

- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index.

- ResearchGate. (2025).

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane.

- ChemicalBook. (n.d.).

- PubMed. (2007).

- Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane.

- PubMed. (2018).

- NIST WebBook. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. acdlabs.com [acdlabs.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. benchchem.com [benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 10. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Tert-butyl 2,6-dichloronicotinate | C10H11Cl2NO2 | CID 59830733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. GCMS Section 6.14 [people.whitman.edu]

- 17. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling and Storage of tert-Butyl 2,6-Dichloroisonicotinate

This guide provides a comprehensive overview of the essential safety protocols for handling and storing tert-butyl 2,6-dichloroisonicotinate (CAS No. 75308-46-2). Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical data to ensure laboratory safety and maintain compound integrity.

While one Safety Data Sheet (SDS) classifies this specific compound as not hazardous under REGULATION (EC) No 1272/2008, a precautionary principle is paramount in a research setting.[1] The structural components—a dichlorinated pyridine ring and a tert-butyl ester group—suggest potential hazards based on analogous compounds. Therefore, this guide derives its recommendations from both the available specific data and a thorough analysis of structurally related chemicals to provide a robust framework for safe laboratory practices.

Section 1: Compound Profile and Hazard Analysis

This compound is a white to light yellow crystalline powder utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] Its utility stems from the combination of a reactive chlorinated pyridine ring and a stable, sterically hindering tert-butyl ester protecting group.[2][3]

Physicochemical Properties

A summary of the compound's key properties is essential for a foundational understanding of its behavior.

| Property | Value | Source |

| CAS Number | 75308-46-2 | [2] |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [2] |

| Molecular Weight | 248.1 g/mol | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Melting Point | 80 - 84 °C | [2] |

| Boiling Point | 326 °C | [4] |

| Flash Point | 151 °C | [4] |

| Density | 1.278 g/cm³ | [4] |

Hazard Identification: An Evidence-Based Approach

Direct hazard classification for this compound is minimal.[1] However, a deeper analysis of its structural motifs is critical for a comprehensive risk assessment.

-

2,6-Dichloropyridine Core: The parent compound, 2,6-dichloropyridine, is classified as toxic if swallowed and a severe irritant to the skin, eyes, and respiratory tract.[5][6][7][8][9] It is prudent to assume that the dichloropyridine moiety in the target compound could contribute to similar irritant properties. Inhalation of dust and direct contact should be minimized.[8][9]

-

tert-Butyl Ester Group: This functional group is known for its stability under a wide range of conditions, particularly against nucleophiles and basic media.[3][10][11] However, it is readily cleaved under acidic conditions.[3][10][11] This reactivity profile informs its incompatibility with strong acids during storage and handling.

-

Thermal Decomposition: Like other chlorinated organic compounds, thermal decomposition during a fire may generate highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide (CO).[7][8][9]

The following diagram illustrates the relationship between the compound's structure and the inferred hazards, guiding the necessary precautions.

Caption: Standard workflow for weighing and dissolving the compound.

Section 4: Storage and Stability

Proper storage is critical to maintain the compound's purity and ensure long-term safety.

Recommended Storage Conditions

-

Temperature: Store at room temperature (RT), as indicated by suppliers. [2]* Atmosphere: Keep the container tightly closed in a dry, well-ventilated area. [8][12]This prevents moisture ingress which could potentially lead to slow hydrolysis of the ester over time, especially in the presence of acidic or basic impurities.

-

Container: Use the original, clearly labeled container. Ensure the container is sealed to prevent dispersion of dust. [1]

Incompatibilities

To prevent degradation and hazardous reactions, store the compound away from:

-

Strong Acids: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis. [3]* Strong Oxidizing Agents: As a general precaution for organic compounds. [7][9]* Heat and Ignition Sources: While the flash point is high, avoid storing near open flames or high heat sources that could lead to thermal decomposition. [13][12]

Section 5: Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

Spill Containment and Cleanup

-

Small Spills (Solid):

-

Ensure proper PPE is worn.

-

Gently sweep or scoop the material to avoid creating dust.

-

Place into a suitable, labeled container for waste disposal.

-

Clean the spill area with a damp cloth and decontaminate the surface.

-

-

Large Spills:

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [8][9]Seek medical attention if irritation persists. [1][5]* Skin Contact: Remove contaminated clothing immediately. [1]Wash the affected skin area thoroughly with soap and water. [8]Seek medical advice if irritation occurs. [1]* Inhalation: Move the person to fresh air. If breathing is difficult or if the person feels unwell, seek medical attention. [1][8]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [8][9]

Section 6: Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Contaminated Materials: Used weigh boats, gloves, and other contaminated disposable materials should be placed in a sealed, labeled hazardous waste container.

-

Unused Compound: Dispose of unused or expired this compound as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. [14]The presence of chlorine means it should be categorized as halogenated organic waste.

References

-

Fiveable. Tert-Butyl esters Definition - Organic Chemistry II Key Term. [Link]

-

Haz-Map. 2,6-Dichloropyridine - Hazardous Agents. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloropyridine, 98%. [Link]

-

PubChem. Tert-butyl 2,6-dichloronicotinate. [Link]

-

SAFETY DATA SHEET. (2024-02-05). [Link]

-

Ogasa, C. et al. (2023-08-29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

Reagentia. This compound (1 x 10 g). [Link]

-

PubMed Central (PMC). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

-

New Jersey Department of Health. (2019-05-13). Handling Chlorine Safely. [Link]

-

Ecolink, Inc. (2023-12-25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]

-

IPI Global. Safe and efficient handling of chlorinated solvents. [Link]

-

Mechanic in a Bottle. SAFETY DATA SHEET. [Link]

-

Eurochlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

Eurochlor. (2016-05-23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fiveable.me [fiveable.me]

- 4. echemi.com [echemi.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2,6-Dichloropyridine - Hazardous Agents | Haz-Map [haz-map.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,6-Dichloropyridine(2402-78-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. benchchem.com [benchchem.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 13. fishersci.com [fishersci.com]

- 14. njuajif.org [njuajif.org]

A Senior Application Scientist's Guide to tert-Butyl 2,6-Dichloroisonicotinate in Modern Drug Discovery

Abstract

The relentless pursuit of novel therapeutics demands a sophisticated and versatile chemical toolbox. Among the vast array of molecular building blocks, heterocyclic compounds hold a preeminent position, forming the core of a significant percentage of all FDA-approved drugs. This guide provides an in-depth technical exploration of tert-butyl 2,6-dichloroisonicotinate, a highly functionalized pyridine derivative that has emerged as a powerhouse scaffold in medicinal chemistry. We will dissect its synthesis, explore its key chemical transformations, and present a case study illustrating its application in the development of potent kinase inhibitors for inflammatory diseases. This document is intended for drug discovery professionals seeking to leverage advanced chemical intermediates to accelerate their research and development pipelines.

The Strategic Value of the 2,6-Dichloropyridine Scaffold

In the landscape of drug design, the pyridine ring is a privileged structure due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for introducing diverse functionalities. The compound this compound, also known as tert-butyl 2,6-dichloropyridine-4-carboxylate, capitalizes on this foundation by incorporating several strategic chemical features.

The two chlorine atoms at the 2 and 6 positions are the molecule's primary reactive handles. They are susceptible to displacement via various synthetic methodologies, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1] This di-functionality allows for the controlled, and often sequential, introduction of different substituents, enabling the rapid generation of diverse compound libraries from a single, common intermediate.

The tert-butyl ester at the 4-position serves two critical roles. Firstly, it acts as a robust protecting group for the carboxylic acid, stable to many reaction conditions used to modify the 2 and 6 positions. Secondly, it can be readily hydrolyzed in later synthetic steps to reveal the carboxylic acid, which can then be used as a handle for further derivatization, for instance, through amide bond formation. This combination of reactivity and stability makes it a preferred building block for creating complex molecules with precision.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 75308-46-2 | [2] |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | [3] |

| Molecular Weight | 248.11 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 80 - 84 °C | [2][3] |

| Synonyms | 2,6-Dichloroisonicotinic acid tert-butyl ester, tert-Butyl 2,6-dichloro-4-pyridinecarboxylate | [4] |

Synthesis of the Core Scaffold

The reliable and scalable synthesis of this compound is fundamental to its utility. The most common route begins with the commercially available 2,6-dichloroisonicotinic acid. The critical step is the esterification of this acid. A direct Fischer esterification is often challenging due to the electron-withdrawing nature of the dichloropyridine ring, which deactivates the carboxyl group. Therefore, the acid is typically converted to a more reactive intermediate, such as an acid chloride, before reaction with tert-butanol.

Experimental Protocol: Synthesis of this compound

Objective: To prepare the title compound from 2,6-dichloroisonicotinic acid.

Materials:

-

2,6-dichloroisonicotinic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.2 equiv)

-

Potassium tert-butoxide (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: To a flame-dried round-bottom flask under an argon atmosphere, suspend 2,6-dichloroisonicotinic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 equiv) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, monitoring for the cessation of gas evolution.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude 2,6-dichloroisonicotinoyl chloride.

-

Esterification: In a separate flame-dried flask under argon, dissolve potassium tert-butoxide (1.1 equiv) in anhydrous THF and cool to 0 °C.

-

Dissolve the crude acid chloride from step 3 in a minimal amount of anhydrous THF and add it dropwise to the potassium tert-butoxide solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

A. Buchwald-Hartwig Amination (C-N Bond Formation)

This palladium-catalyzed reaction is the premier method for forming carbon-nitrogen bonds. [5][6][7]Its significance in this context is the ability to introduce a crucial amine substituent, which often serves as the hinge-binding motif in a kinase inhibitor. The choice of phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides. Bulky, electron-rich ligands like XPhos or SPhos are often required to facilitate the catalytic cycle.

Experimental Protocol: Mono-Amination of the Scaffold

Objective: To selectively install an amine at one of the chloro-positions.

Materials:

-

This compound (1.0 equiv)